BMY 42393 is derived from the class of compounds known as phenoxyacetic acids. It is specifically designed to interact with prostacyclin receptors in platelets, making it significant in cardiovascular research and therapeutic applications. The compound has been studied for its ability to modulate platelet function and is recognized for its potential benefits in treating thrombotic disorders .
The synthesis of 2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid involves several key steps:
For example, one synthetic route involves the reaction of 4,5-diphenyl-2-oxazole with an ethyl phenoxyacetate derivative under basic conditions to yield the target compound .
The molecular formula of 2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid is .
The three-dimensional conformation of BMY 42393 has been elucidated through techniques such as X-ray crystallography and NMR spectroscopy, revealing insights into its spatial arrangement and potential binding modes .
BMY 42393 participates in various chemical reactions characteristic of organic compounds with functional groups:
These reactions are vital for understanding its stability under physiological conditions and its interactions within biological systems .
BMY 42393 acts primarily as a partial agonist at prostacyclin receptors on platelets.
This mechanism underscores its potential therapeutic applications in preventing thrombosis without completely inhibiting hemostasis.
The physical properties of BMY 42393 include:
Chemical properties include:
BMY 42393 has several notable applications:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: